Home > Products > Screening Compounds P38603 > 3,5-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide
3,5-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide -

3,5-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide

Catalog Number: EVT-4568082
CAS Number:
Molecular Formula: C15H20Cl2N2O
Molecular Weight: 315.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)‐cis‐3,4‐dichloro‐N‐methyl‐N‐[2‐(1‐pyrrolidinyl)‐cyclohexyl]‐benzamide (U-54494A)

Compound Description: This compound is a prototype anticonvulsant and sodium channel blocker. It is used as a reference compound to investigate the structure-activity relationships of benzamide derivatives. []

N-ethyl‐N‐(ethylcarbamoyl)benzamide Derivatives

Compound Description: This class of compounds, specifically including 3,5-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide, 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide, and 4-nitro-N-ethyl-N-(ethylcarbamoyl) benzamide, exhibits cytotoxic activity against the MCF-7 human breast cancer cell line. These derivatives were synthesized by acylating N,N’-diethylurea with substituted benzoyl chlorides. []

3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide (TTA-P2)

Compound Description: TTA-P2 is a potent and selective blocker of T-type calcium channels. It has shown promise as a potential therapeutic agent for alleviating acute and chronic pain. It acts by stabilizing the T-type calcium channels in their inactive state. Studies have demonstrated its effectiveness in reducing pain responses in animal models of both inflammatory and neuropathic pain. [, , ]

(S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (JSPA0658)

Compound Description: This compound is a κ-opioid receptor antagonist with a short duration of action. It does not activate c-Jun N-terminal kinase (JNK) 1, unlike other κ-opioid antagonists with longer durations of action. []

(S)-3-fluoro-4-(4-((2-(3,5-bis(trifluoromethyl)phenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (JSPA071B)

Compound Description: Similar to JSPA0658, this compound also functions as a κ-opioid receptor antagonist with a short duration of action and lacks the ability to activate JNK1. []

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (FP3FBZ)

Compound Description: This compound is another example of a short-acting κ-opioid receptor antagonist that does not induce JNK1 activation. []

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxy benzamide

Compound Description: This compound is a degradation product of roflumilast, a selective phosphodiesterase-4 (PDE-4) inhibitor used for treating chronic obstructive pulmonary disease. It forms under alkaline conditions. []

N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzamide

Compound Description: This compound is another identified degradation product of roflumilast, produced under acidic conditions. []

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxidopyridin-4-yl)-4-(difluoromethoxy) benzamide

Compound Description: This is an oxidation product of roflumilast, formed under oxidative conditions. []

3,5-dichloro-4-methylbenzamide

Compound Description: This compound is a metabolite identified during the biodegradation of zoxamide, a benzamide fungicide, by the bacterium Escherichia coli. []

Properties

Product Name

3,5-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide

IUPAC Name

3,5-dichloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C15H20Cl2N2O/c1-10(2)19-5-3-14(4-6-19)18-15(20)11-7-12(16)9-13(17)8-11/h7-10,14H,3-6H2,1-2H3,(H,18,20)

InChI Key

NWKJMNUISBBKIX-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.